molecular formula C13H20N2O2 B2761112 N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 2059332-12-4

N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2761112
CAS No.: 2059332-12-4
M. Wt: 236.315
InChI Key: MXMUNRKHNKIDKX-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of the tetrahydro-2H-pyran-4-yl group and the carboxamide functionality through various organic reactions such as nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: A structurally similar compound with slight variations in the bicyclic core.

    (1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamide.

Uniqueness

The uniqueness of N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide lies in its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-13(14-10-6-8-17-9-7-10)15-11-2-1-3-12(15)5-4-11/h1-2,10-12H,3-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMUNRKHNKIDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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